(6-Nitro-1,3-benzodioxol-5-yl)hydrazine

説明

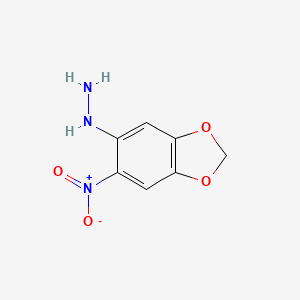

Structure

3D Structure

特性

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c8-9-4-1-6-7(14-3-13-6)2-5(4)10(11)12/h1-2,9H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBPQOLOKZLPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine CAS number and identifiers

The following technical guide provides an in-depth profile of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine , a critical intermediate in the synthesis of fused heterocyclic systems. This document is structured for researchers and medicinal chemists, focusing on synthesis, stability, and application.

Chemical Identity & Structural Analysis[1][2][3][4]

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine is a specialized aromatic hydrazine derivative used primarily as a transient intermediate or "make-on-demand" reagent in organic synthesis. Due to the inherent instability of free-base aryl hydrazines (prone to oxidation and decomposition), this compound is frequently generated in situ from stable precursors or isolated as a hydrochloride salt.

Core Identifiers

While the free base is rarely cataloged in public commercial databases, its chemical identity is defined by the following parameters:

| Parameter | Identifier / Value |

| Chemical Name | (6-Nitro-1,3-benzodioxol-5-yl)hydrazine |

| Synonyms | 5-Hydrazino-6-nitro-1,3-benzodioxole; 1-(6-Nitropiperonyl)hydrazine |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

| SMILES | NNc1cc2OCOc2cc1[O-] |

| InChI Key | (Theoretical) InChI=1S/C7H7N3O4/c8-9-5-1-4-2-3-13-7(4)6(5)10(11)12/h1-2,9H,3,8H2 |

| Key Precursor CAS | 7748-57-4 (5-Chloro-6-nitro-1,3-benzodioxole) |

Structural Crystallography & Properties

The molecule features a 1,3-benzodioxole (methylenedioxybenzene) core fused to a benzene ring.

-

Electronic Environment: The 6-nitro group provides strong electron-withdrawing character, activating the 5-position for nucleophilic attack (essential for its synthesis).

-

Solubility: Low solubility in water; moderate to high solubility in polar organic solvents (DMSO, DMF, hot Ethanol).

-

Stability: The free hydrazine is sensitive to air and light, often darkening upon storage. It is best stored as a hydrochloride salt or used immediately.

Synthetic Pathways & Mechanistic Insight

The primary route to (6-Nitro-1,3-benzodioxol-5-yl)hydrazine is via Nucleophilic Aromatic Substitution (SₙAr) . The presence of the ortho-nitro group on the benzodioxole ring is critical, as it stabilizes the Meisenheimer complex intermediate, facilitating the displacement of a halogen leaving group by hydrazine.

Synthesis Protocol (From 5-Chloro-6-nitro-1,3-benzodioxole)

Reagents:

-

Precursor: 5-Chloro-6-nitro-1,3-benzodioxole (CAS 7748-57-4) [1].[1][2][3][4]

-

Nucleophile: Hydrazine Hydrate (N₂H₄·H₂O, 80% or 100%).

-

Solvent: Ethanol or 1,4-Dioxane.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 5-chloro-6-nitro-1,3-benzodioxole in ethanol (approx. 10 mL/g).

-

Addition: Add 2.5–3.0 eq of hydrazine hydrate dropwise at room temperature. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (disappearance of the chloro-starting material).

-

Precipitation: Upon cooling, the product typically precipitates as a yellow/orange solid.

-

Purification: Filter the solid and wash with cold ethanol and water. Recrystallize from ethanol if necessary.

Reaction Mechanism Diagram

The following diagram illustrates the SₙAr mechanism, highlighting the activation provided by the nitro group.

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).

Applications in Medicinal Chemistry

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine acts as a "linchpin" scaffold for constructing nitrogen-rich heterocycles. Its dual functionality (hydrazine + nitro) allows for cyclization reactions that form fused ring systems found in bioactive molecules.

Key Transformations

-

Hydrazone Formation: Reaction with aldehydes/ketones yields hydrazones (Schiff bases), often screened for antimicrobial or antitumor activity [2].

-

Fused Triazoles: Reduction of the nitro group followed by cyclization (or direct cyclization under oxidative conditions) yields 1-hydroxy-benzotriazoles or benzotriazoles , which are isosteres of purines and valuable in kinase inhibitor design.

-

Indazole Synthesis: Intramolecular cyclization involving the nitro group can access indazole cores, a privileged structure in drug discovery (e.g., anti-inflammatory agents).

Application Workflow

Figure 2: Divergent synthesis of bioactive scaffolds from the hydrazine core.

Handling, Stability & Safety

Warning: Hydrazine derivatives are potentially toxic and carcinogenic. Nitro compounds carry explosion risks if heated under confinement.

Safety Protocols

-

Toxicity: Treat as a suspected carcinogen (similar to parent hydrazine). Use a fume hood and nitrile gloves.

-

Stability: The compound is sensitive to oxidation. If the solid turns dark brown/black, it has likely degraded to azo or diazo species.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage, conversion to the hydrochloride salt is recommended.

Waste Disposal

-

Quench excess hydrazine with bleach (sodium hypochlorite) or acetone before disposal.

-

Do not mix with strong oxidizers (peroxides, permanganates) due to fire risk.

References

-

Tatar, E., et al. (2015). Synthesis, and prediction of molecular properties and antimicrobial activity of some acylhydrazones. Turkish Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro- (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. 859330-30-6|1-Chloro-4-(chloromethoxy)-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. 5-Chloro-6-nitro-benzo[1,3]dioxole price,buy 5-Chloro-6-nitro-benzo[1,3]dioxole - chemicalbook [m.chemicalbook.com]

- 3. 7748-57-4・5-Chloro-6-nitro-1,3-benzodioxole・5-Chloro-6-nitro-1,3-benzodioxole【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Structural Analysis of Nitro-Substituted Benzodioxole Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitro-substituted benzodioxole hydrazines represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The introduction of a nitro group onto the benzodioxole scaffold, combined with a reactive hydrazine or hydrazone moiety, creates a unique electronic and structural landscape that underpins their diverse biological activities.[1][2][3] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel derivatives with enhanced efficacy and selectivity. This guide provides a comprehensive overview of the key analytical techniques and computational methods employed in the structural elucidation of these promising molecules.

Introduction: The Significance of Nitro-Substituted Benzodioxole Hydrazines

The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a nitro group, a potent electron-withdrawing group, can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and reactivity.[2][3] This often translates to enhanced biological potency.[2][4][5]

Hydrazines and their hydrazone derivatives are versatile functional groups known for their coordinating abilities and diverse pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities.[6][7][8][9] The combination of these three components—the benzodioxole core, the nitro substituent, and the hydrazine/hydrazone moiety—results in a synergistic effect, leading to compounds with multifaceted therapeutic potential. A precise understanding of their structural characteristics is the cornerstone of rational drug design and development.

Synthesis and Derivatization

The synthesis of nitro-substituted benzodioxole hydrazines typically begins with the nitration of a commercially available benzodioxole precursor, such as sesamol.[10] The resulting nitro-benzodioxole can then be converted to the corresponding hydrazine through various reductive coupling or substitution reactions.[11][12] Further reaction of the hydrazine with a range of aldehydes or ketones yields a diverse library of hydrazone derivatives.[13][14][15]

Experimental Protocol: Synthesis of a Nitro-Substituted Benzodioxole Hydrazone

This protocol outlines a general procedure for the synthesis of a hydrazone derivative starting from a nitro-substituted benzodioxole hydrazide.

Step 1: Synthesis of the Hydrazide

-

Dissolve the corresponding nitro-substituted benzodioxole methyl or ethyl ester in ethanol.

-

Add an excess of hydrazine hydrate to the solution.[14]

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[14]

-

Upon completion, cool the reaction mixture and induce precipitation by adding ice-cold water.[14]

-

Filter the resulting solid, wash with cold water, and dry to obtain the crude hydrazide. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Synthesis of the Hydrazone

-

Dissolve the synthesized hydrazide in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of an acid, like acetic acid or sulfuric acid.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Reflux the mixture for a few hours, again monitoring by TLC.

-

After the reaction is complete, cool the solution to allow the hydrazone product to crystallize.

-

Filter the crystals, wash with a small amount of cold solvent, and dry to obtain the final product.

Caption: General synthetic workflow for nitro-substituted benzodioxole hydrazones.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[6]

-

¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. Protons on the aromatic benzodioxole ring typically appear in the downfield region (δ 6.5-8.0 ppm).[16] The position of the nitro group influences the chemical shifts of the adjacent aromatic protons due to its strong electron-withdrawing nature. The protons of the hydrazine or hydrazone moiety will have characteristic chemical shifts that can confirm the success of the derivatization. For instance, the N-H proton of a hydrazone often appears as a singlet in the δ 10-12 ppm region.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. Aromatic carbons of the benzodioxole ring typically resonate between δ 120-150 ppm.[16] The carbon attached to the nitro group will be significantly deshielded. The characteristic signals for the imine carbon (C=N) in hydrazones and the carbonyl carbon in hydrazides are also readily identifiable.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.[17]

-

Nitro Group (NO₂): The presence of a nitro group is strongly indicated by two intense absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[17][18]

-

Hydrazine/Hydrazone Moiety: The N-H stretching vibrations of the hydrazine or hydrazone group are observed in the region of 3200-3400 cm⁻¹. The C=N stretch of the imine in hydrazones gives a characteristic absorption around 1600-1650 cm⁻¹. For acylhydrazides, a strong carbonyl (C=O) stretching band is observed between 1650–1750 cm⁻¹.[6]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | Strong |

| Symmetric Stretch | 1360-1290 | Strong | |

| Hydrazine/Hydrazone (N-H) | Stretch | 3200-3400 | Medium |

| Imine (C=N) | Stretch | 1600-1650 | Medium |

| Carbonyl (C=O) in Hydrazide | Stretch | 1650-1750 | Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aromatic C=C | Stretch | 1400-1600 | Medium-Weak |

Table 1: Characteristic IR absorption frequencies for nitro-substituted benzodioxole hydrazines.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds.[6] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[19] Fragmentation patterns observed in the mass spectrum can offer additional structural insights.[6][20][21] Common fragmentation pathways for hydrazine derivatives may include the loss of N₂, water, or alkyl groups.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.[7][22] This technique is invaluable for understanding the precise geometry of the molecule, including the planarity of the benzodioxole ring system and the conformation of the hydrazine/hydrazone side chain.[23][24] The crystal packing can also reveal important non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties and biological activity.[23]

Experimental Protocol: Single Crystal Growth for X-ray Diffraction

-

Purification: Ensure the compound is of high purity, as impurities can inhibit crystal growth. Recrystallization or chromatography may be necessary.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

-

Slow Evaporation: Dissolve the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling device.

Caption: Workflow for obtaining single crystals for X-ray diffraction analysis.

Computational Modeling

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can provide deeper insights into the structural and electronic properties of these molecules.[24][25] DFT calculations can be used to:

-

Optimize Molecular Geometries: Predict the most stable conformation of the molecule and compare calculated bond lengths and angles with experimental data from X-ray crystallography.[7][24]

-

Analyze Electronic Properties: Calculate molecular orbitals (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis to understand the electronic distribution and reactivity of the molecule.[25]

-

Simulate Spectroscopic Data: Predict NMR and IR spectra to aid in the interpretation of experimental results.[15][26]

Molecular docking studies can also be employed to predict the binding modes of these compounds with biological targets, such as enzymes or receptors, providing a rational basis for their observed biological activities.[14][27]

Conclusion

The structural analysis of nitro-substituted benzodioxole hydrazines is a multifaceted endeavor that requires the integration of various analytical and computational techniques. A thorough characterization using NMR, IR, and mass spectrometry is essential for initial structural confirmation. X-ray crystallography provides the ultimate detail of the three-dimensional structure, while computational modeling offers valuable insights into the electronic properties and conformational preferences that govern the molecule's behavior. This comprehensive approach is critical for advancing the development of this promising class of compounds for therapeutic and other applications.

References

- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr

- Synthesis and Characterization of Hydrazine Deriv

- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Journal of Molecular Structure.

- X-ray crystal structures of spiropyran and hydrazone derivatives. (n.d.).

- Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde. (n.d.). Analytical Chemical Products.

- Nitro Groups. (n.d.). Spectroscopy Tutorial.

- The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). Journal of the American Society for Mass Spectrometry.

- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr

- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol. (2024). RSC Advances.

- New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)

- New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. (n.d.). Journal of Molecular Structure.

- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calcul

- The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (2022). Journal of Fungi.

- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Molecules.

- Pharmacological and Computational Evaluation of Hydrazones Bearing 1,3,4-Oxadiazole and Benzodioxol Heterocycles. (2024). SSRN.

- A Spectroscopic Guide to 5-azido-2H-1,3-benzodioxole and Its Synthetic Precursors. (n.d.). Benchchem.

- X-Ray Investigations on Some Salts of Hydrazine and Hydrazine Derivatives. (2019). Advances in X-Ray Analysis.

- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (n.d.). RSC Advances.

- NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (n.d.). Acta Chemica Scandinavica.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). Il Farmaco.

- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. (2019). Molecules.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Molecules.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI.

- An In-depth Technical Guide to the Infrared Spectroscopy of Arom

- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. (2025). Journal of Molecular Structure.

- Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal.

- Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives. (n.d.). Journal of Molecular Structure.

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules.

- 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- Synthesis of Some New Hydrazide-Hydrazone and Heterocyclic Compounds Thiophene, Imine, Coumarin and Pyrazole Deriv

- Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. (n.d.). Der Pharma Chemica.

- Hydrazine substitution of p‐nitro‐aromatic fluorides catalyzed by... (n.d.).

Sources

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. psvmkendra.com [psvmkendra.com]

- 7. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 27. papers.ssrn.com [papers.ssrn.com]

Introduction: The Strategic Importance of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine in Synthesis

An In-Depth Guide to the Synthesis of (6-Nitro-1,3-benzodioxol-5-yl)hydrazones and Their Applications

Prepared by: Gemini, Senior Application Scientist

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine is a highly functionalized building block of significant interest to researchers in medicinal chemistry and drug development. The inherent structural motifs—a protected catechol (the benzodioxole), a strongly deactivating nitro group, and a reactive hydrazine moiety—provide a versatile platform for the synthesis of complex heterocyclic systems. The reaction of this hydrazine with aldehydes is a cornerstone transformation, primarily yielding hydrazones. These hydrazones are not merely stable derivatives but serve as pivotal intermediates for constructing a variety of pharmacologically relevant scaffolds, most notably indoles via the Fischer indole synthesis.[1][2]

This guide provides a detailed exploration of the reaction conditions for condensing (6-Nitro-1,3-benzodioxol-5-yl)hydrazine with aldehydes. It delves into the mechanistic underpinnings, offers practical, step-by-step protocols, and discusses the subsequent, high-value transformations of the resulting hydrazone products.

Part 1: The Core Reaction - Hydrazone Formation from Aldehydes

The condensation of a hydrazine with an aldehyde or ketone is a classical and robust method for forming a carbon-nitrogen double bond, resulting in a hydrazone.[3][4] This reaction proceeds via a nucleophilic addition-elimination mechanism.

The Underlying Mechanism

The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the final hydrazone product.

Causality Behind Experimental Choices: The Impact of Electronic Effects

The reactivity of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine is significantly influenced by the potent electron-withdrawing nature of the ortho-nitro group. This group decreases the electron density on the phenyl ring and, by extension, reduces the nucleophilicity of the hydrazine's nitrogen atoms. Consequently, the reaction with aldehydes may be sluggish compared to reactions with unsubstituted or electron-rich phenylhydrazines.

To overcome this reduced reactivity, acid catalysis is almost always employed. The catalyst's role is to protonate the carbonyl oxygen of the aldehyde, which markedly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakened hydrazine nucleophile.[5]

Optimizing Reaction Conditions

The successful synthesis of hydrazones from this substrate hinges on the careful selection of solvents, catalysts, and temperature. While many protocols exist for general hydrazone synthesis, the electronic properties of the nitro-substituted starting material guide the optimal choices.

| Parameter | Recommended Condition | Rationale & Causality |

| Solvent | Ethanol, Methanol, Acetic Acid | Protic solvents are ideal as they effectively solvate both reactants and can participate in the necessary proton transfer steps of the mechanism. Acetic acid can serve as both a solvent and a catalyst.[6][7] |

| Catalyst | Glacial Acetic Acid (a few drops), H₂SO₄, HCl | A Brønsted acid is essential to activate the aldehyde carbonyl group, compensating for the reduced nucleophilicity of the nitro-phenylhydrazine.[5] The choice of acid can be critical, with stronger acids sometimes required for less reactive aldehydes. |

| Temperature | Room Temperature to 60°C (Reflux) | Gentle heating is often sufficient to drive the reaction to completion within a reasonable timeframe (2-12 hours).[7] For highly deactivated or sterically hindered aldehydes, reflux temperatures may be necessary. Reaction progress should always be monitored by Thin Layer Chromatography (TLC). |

| Stoichiometry | 1:1 molar ratio | An equimolar ratio of hydrazine to aldehyde is typically used for efficient conversion.[8] |

| Alternative Methods | Solvent-free, Microwave Irradiation | For green chemistry approaches, solvent-free reactions or microwave-assisted synthesis can dramatically reduce reaction times and simplify workup, often providing high yields.[9] |

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Application Protocol 1: Synthesis of a (6-Nitro-1,3-benzodioxol-5-yl)hydrazone

This protocol describes a standard acid-catalyzed condensation in ethanol.

Materials & Reagents:

-

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine

-

Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Anhydrous Ethanol

-

Glacial Acetic Acid

-

Standard laboratory glassware, magnetic stirrer/hotplate, TLC supplies, filtration apparatus.

Step-by-Step Methodology:

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve (6-Nitro-1,3-benzodioxol-5-yl)hydrazine (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per mmol of hydrazine). To this, add the aldehyde (1.0 eq).

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the reaction.[7]

-

Reaction Execution: Heat the mixture to 60°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-12 hours.

-

Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath to maximize precipitation of the hydrazone product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with small portions of cold ethanol and then distilled water to remove any residual acid and unreacted starting materials.

-

Drying & Characterization: Dry the purified solid under vacuum. The structure of the synthesized hydrazone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Application Protocol 2: Fischer Indole Synthesis with a Nitro-Substituted Hydrazone

The hydrazones synthesized in the previous step are excellent precursors for the Fischer indole synthesis, a powerful method for creating indole rings.[1][2] The presence of the nitro group makes this cyclization more challenging, often requiring stronger acidic conditions and higher temperatures.[5][10]

The Mechanism of Fischer Indole Synthesis:

The process begins with the acid-catalyzed tautomerization of the hydrazone to its enamine form. This is followed by a[2][2]-sigmatropic rearrangement, which is the key C-C bond-forming step. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to yield the final aromatic indole.

Step-by-Step Methodology:

-

Reaction Setup: Place the purified (6-Nitro-1,3-benzodioxol-5-yl)hydrazone (1.0 eq) in a round-bottom flask.

-

Catalyst/Solvent Addition: Add a suitable acidic medium. A common choice for challenging substrates is glacial acetic acid containing a stronger acid like concentrated HCl or H₂SO₄.[5][10] Polyphosphoric acid (PPA) can also be an effective catalyst and solvent at elevated temperatures.

-

Execution: Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring.

-

Monitoring: Carefully monitor the reaction by TLC. The formation of the indole product will be evident by the appearance of a new, often fluorescent, spot.

-

Workup and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃ solution). The crude indole product often precipitates and can be collected by filtration.

-

Purification: The crude product typically requires purification by column chromatography on silica gel to afford the pure indole derivative.

References

-

Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. PMC. Available at: [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Available at: [Link]

-

green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]

-

Ready access to 7,8-dihydroindolo[2,3-d][6]benzazepine- 6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journals. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]

-

Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives with Antitumor Activities. The Open Organic Chemistry Journal. Available at: [Link]

-

The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Available at: [Link]

-

General synthesis of studied hydrazones. ResearchGate. Available at: [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PMC. Available at: [Link]

-

2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. PubMed Central. Available at: [Link]

-

Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. MDPI. Available at: [Link]

-

Synthesis of phthalazinones using p‐nitro‐aromatic hydrazines. Reaction... ResearchGate. Available at: [Link]

-

Reaction equation of hydrazine reagent with aldehyde. ResearchGate. Available at: [Link]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Available at: [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

-

What happens when aldehyde reacts with hydrazine? Quora. Available at: [Link]

-

Advances in Organic Synthesis of Nitro Compounds and Their Derivatives. MDPI. Available at: [Link]

-

Direct access to biocompatible nitroxide containing polymers. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discoveryjournals.org [discoveryjournals.org]

- 7. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. minarjournal.com [minarjournal.com]

- 10. researchgate.net [researchgate.net]

Catalytic Strategies for the Functionalization of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine

An Application Guide for Researchers

Abstract

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine is a versatile synthetic intermediate characterized by a nucleophilic hydrazine moiety, an electron-deficient aromatic ring, and a reducible nitro group. This combination of functional groups makes it a valuable precursor for a wide range of heterocyclic structures relevant to pharmaceutical and materials science research. This guide provides an in-depth analysis of the critical catalytic requirements for three primary classes of reactions involving this substrate: the acid-catalyzed Fischer indole synthesis, palladium-catalyzed cross-coupling reactions, and the chemoselective reduction of the nitro group. We will explore the mechanistic rationale behind catalyst selection, present detailed experimental protocols, and offer field-proven insights to guide researchers in leveraging this powerful building block.

Reactivity Profile and Strategic Considerations

The synthetic utility of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine is dictated by the interplay of its functional groups. The hydrazine group (-NHNH₂) is a potent nucleophile, readily forming hydrazones with carbonyl compounds. The aromatic ring is significantly influenced by the strongly electron-withdrawing nitro group (-NO₂), which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This electronic effect also modulates the nucleophilicity of the hydrazine. Critically, the nitro group itself represents a key functional handle that can be selectively reduced to an amine, unlocking a different spectrum of reactivity.

A successful synthetic strategy hinges on selecting the appropriate catalyst to target one functional group chemoselectively over the others. This guide outlines the distinct catalytic systems required to control these transformations.

Figure 1: Primary catalytic routes for the transformation of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine.

The Fischer Indole Synthesis: Harnessing Acid Catalysis

The Fischer indole synthesis is a cornerstone reaction for converting aryl hydrazines into valuable indole scaffolds.[1] The reaction proceeds by condensation with an aldehyde or ketone to form a hydrazone, which, under acidic conditions, undergoes a[2][2]-sigmatropic rearrangement to furnish the final indole ring system.[3]

Mechanistic Insight and Catalyst Selection

The choice of acid catalyst is critical and directly influences reaction rate and yield.[3]

-

Brønsted Acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid): These catalysts function by protonating the imine nitrogen of the hydrazone intermediate. This protonation facilitates tautomerization to the reactive ene-hydrazine form and is essential for the subsequent[2][2]-sigmatropic rearrangement, which is the rate-determining step.

-

Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): Lewis acids coordinate to the imine nitrogen, achieving a similar electronic polarization to Brønsted acids and promoting the key rearrangement.[1][3] They are often preferred for substrates that may be sensitive to strongly protic media.

The electron-withdrawing nitro group on the phenylhydrazine ring deactivates the system, often necessitating stronger acidic conditions or higher temperatures to drive the reaction to completion compared to electron-neutral or electron-rich analogs.[3]

Figure 2: Mechanism of the acid-catalyzed Fischer Indole Synthesis.

Protocol 2.1: Fischer Indole Synthesis with Zinc Chloride

This protocol describes the synthesis of a nitro-substituted indole from (6-Nitro-1,3-benzodioxol-5-yl)hydrazine and a suitable ketone (e.g., cyclohexanone).

Materials:

-

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine

-

Cyclohexanone (1.1 equivalents)

-

Anhydrous Zinc Chloride (ZnCl₂) (2.0 equivalents)

-

Anhydrous Toluene

-

Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (6-Nitro-1,3-benzodioxol-5-yl)hydrazine (1.0 eq) and anhydrous toluene.

-

Add cyclohexanone (1.1 eq) to the suspension. Stir at room temperature for 30 minutes to facilitate hydrazone formation.

-

Add anhydrous ZnCl₂ (2.0 eq) to the mixture in one portion. Note: The reaction is often exothermic.

-

Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux).

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

Cool the reaction to room temperature. Carefully quench the mixture by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target indole.

| Catalyst | Typical Conditions | Yield Range | Reference |

| ZnCl₂ | Toluene or Acetic Acid, 80-110 °C | 60-85% | [1][3] |

| H₂SO₄ | Acetic Acid or Ethanol, Reflux | 55-80% | [3][4] |

| Polyphosphoric Acid (PPA) | Neat, 100-140 °C | 65-90% | [1] |

| p-TsOH | Toluene, Dean-Stark, Reflux | 60-85% |

Palladium-Catalyzed Cross-Coupling Reactions

Catalytic System and Mechanistic Considerations

A typical palladium-catalyzed coupling system consists of three core components:

-

Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., Josiphos-type ligands like CyPF-tBu, or biarylphosphines like XPhos) are essential. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step.

-

Base: A strong, non-nucleophilic base such as KOH or t-BuOLi is required to deprotonate the hydrazine, generating the active nucleophile for the coupling reaction.[2][5]

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the hydrazine, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Protocol 3.1: Buchwald-Hartwig-type Coupling of an Aryl Halide

This protocol details the coupling of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine with a heteroaryl chloride.

Materials:

-

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine

-

Aryl or Heteroaryl Halide (e.g., 2-chloropyridine) (1.2 equivalents)

-

[Pd(cinnamyl)Cl]₂ (0.5-2 mol%) or other suitable Pd precatalyst

-

Josiphos-type ligand (e.g., CyPF-tBu) (1.1 mol% relative to Pd)

-

Potassium hydroxide (KOH) (2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk tube.

-

Add the aryl halide, (6-Nitro-1,3-benzodioxol-5-yl)hydrazine, and finely ground KOH.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by LC-MS or TLC until the starting hydrazine is consumed (typically 5-24 hours).[5]

-

Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via silica gel chromatography to obtain the coupled product.

| Component | Role | Examples | Reference |

| Pd Source | Catalyst | [Pd(cinnamyl)Cl]₂, Pd₂(dba)₃, Pd(OAc)₂ | [5][6] |

| Ligand | Accelerates key steps, prevents side reactions | CyPF-tBu, Xantphos, SPhos | [5] |

| Base | Deprotonates hydrazine | KOH, t-BuOLi, K₃PO₄ | [2][5][7] |

| Solvent | Solubilizes reagents | Toluene, Dioxane, THF | [2] |

Chemoselective Catalytic Reduction of the Nitro Group

Reducing the nitro group to an amine unlocks new synthetic possibilities, such as amide bond formation or diazotization. The primary challenge is achieving this reduction with high chemoselectivity, leaving the sensitive N-N bond of the hydrazine moiety intact. Catalytic transfer hydrogenation is an excellent method for this purpose.

Catalytic Systems for Selective Reduction

Instead of using high-pressure hydrogen gas, transfer hydrogenation utilizes a hydrogen donor molecule in the presence of a heterogeneous catalyst. Hydrazine hydrate itself can serve as an efficient hydrogen donor, making the reaction convenient and safe.[8]

-

V₂O₅/TiO₂ Photocatalyst: Under visible light irradiation, this heterogeneous catalyst mediates the reduction of nitro groups using hydrazine hydrate as the reductant. The reaction proceeds through intermediates like nitrosobenzene and phenylhydroxylamine.[8]

-

Iron-based Catalysts: Nanoparticles such as FeO(OH)@C can catalyze the transfer hydrogenation from hydrazine hydrate to the nitro group under mild conditions.[9]

-

Noble Metal Catalysts (Pd/C, Pt/C): While commonly used for nitro reduction, conditions must be carefully controlled (temperature, reaction time) to prevent over-reduction and cleavage of the N-N bond.[4][10][11]

Figure 3: Workflow for the photocatalytic reduction of the nitro group.

Protocol 4.1: V₂O₅/TiO₂-Mediated Photocatalytic Nitro Reduction

This protocol is adapted from a green chemistry approach for the selective reduction of nitroarenes.[8]

Materials:

-

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine

-

V₂O₅/TiO₂ catalyst (10 wt%)

-

Hydrazine hydrate (3.0 equivalents)

-

Ethanol

-

Reaction vessel (e.g., Pyrex vial), magnetic stirrer, blue LED light source

Procedure:

-

In a reaction vial, suspend the V₂O₅/TiO₂ catalyst in ethanol.

-

Add (6-Nitro-1,3-benzodioxol-5-yl)hydrazine (1.0 eq) followed by hydrazine hydrate (3.0 eq).

-

Seal the vial and place it in proximity to a blue LED light source (e.g., 40W).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction should be complete in 2-6 hours.

-

Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.[8]

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product, (5-Amino-6-hydrazinyl-1,3-benzodioxole), can be purified by crystallization or column chromatography if necessary.

| Catalyst System | H₂ Source | Key Advantages | Reference |

| V₂O₅/TiO₂ + Light | Hydrazine Hydrate | Green, ambient temp., recyclable catalyst | [8] |

| FeO(OH)@C | Hydrazine Hydrate | Mild conditions, high selectivity | [9] |

| Pd/C or Pt/C | H₂ Gas | High activity, well-established | [4][10][11] |

| Au/TiO₂ | Et₃SiH | High selectivity, in situ amine formation | [12] |

Conclusion and Outlook

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine is a synthetic intermediate with significant potential, unlocked through the careful selection of catalytic systems. Acid catalysis provides a direct and powerful route to complex indole structures via the Fischer synthesis. Palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, enable the construction of novel biaryl and vinyl hydrazine derivatives. Finally, chemoselective reduction of the nitro group, particularly through sustainable methods like photocatalytic transfer hydrogenation, transforms the molecule into an amino-arylhydrazine, opening up subsequent derivatization pathways. By understanding and applying the distinct catalytic principles outlined in this guide, researchers can effectively and selectively manipulate the functional groups of this versatile building block to advance programs in drug discovery and materials science.

References

-

Wang, J. Y., Choi, K., Zuend, S. J., & Hartwig, J. F. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie International Edition, 60(1), 399–408. Available at: [Link]

-

Reddy, T. J., & Prabhu, K. R. (2013). Pd-Catalyzed Cross-Coupling Reactions of Hydrazones: Regioselective Synthesis of Highly Branched Dienes. The Journal of Organic Chemistry, 78(24), 12510–12517. Available at: [Link]

-

Ojha, D. P., & Prabhu, K. R. (2012). Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Organic Chemistry Portal. Available at: [Link]

-

Soldevilla, A., Borja, P., Asenjo, A., & Espinet, P. (2016). Palladium hydrazonato complexes and their role in the Pd-catalyzed cross-coupling reactions of hydrazones as carbene precursors. Dalton Transactions, 45(13), 5541–5551. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Al-Azzawi, S. M., & Al-Dulaimy, K. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2415–2425. Available at: [Link]

-

Zolfigol, M. A., Sajjadifar, S., & Yarie, M. (2014). Citric Acid as an Efficient and Green Catalyst for the Synthesis of New 3H-Indole Derivatives by Fischer's Method. Scientia Iranica, 21(6), 2007-2014. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

- Google Patents. (n.d.). CN101940926B - Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof.

-

Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels, 8(1), 16-36. Available at: [Link]

-

Ambrus, L., et al. (2022). Ready access to 7,8-dihydroindolo[2,3-d][5]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 18, 143–151. Available at: [Link]

-

Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Hydrazines. Organic Syntheses, 83, 157. Available at: [Link]

-

Lee, D., et al. (2018). FeO(OH)@C-Catalyzed Selective Hydrazine Substitution of p-Nitro-Aryl Fluorides and their Application for the Synthesis of Phthalazinones. Asian Journal of Organic Chemistry, 7(10), 2098-2102. Available at: [Link]

-

Perrott, A. L., et al. (1996). Kinetic and product study of the reaction between nitrous acid and hydrazine. Journal of the Chemical Society, Dalton Transactions, (10), 2045-2051. Available at: [Link]

-

Kuhn, L. P. (1951). Catalytic Reduction with Hydrazine. Journal of the American Chemical Society, 73(4), 1510–1512. Available at: [Link]

-

Karthikeyan, S., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E, 67(12), o3469. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]

-

ResearchGate. (2016). Synthesis of the hydrazine derivatives 6a, b and 8a, b. Available at: [Link]

-

Molbase. (n.d.). N'-[(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide. Available at: [Link]

-

DTIC. (1966). CATALYTIC REACTIONS OF HYDRAZINE. Available at: [Link]

-

ResearchGate. (2016). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. Available at: [Link]

-

ResearchGate. (2019). Plausible mechanism of the reaction between 1,3-diyne and hydrazine. Available at: [Link]

-

Huyen, T. T. T., et al. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Molecules, 28(16), 6098. Available at: [Link]

-

ResearchGate. (2016). Reaction of compounds 5 and 6 with hydrazines. Available at: [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

-

Kumar, S., & Maurya, S. K. (2023). Heterogeneous V₂O₅/TiO₂-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry, 88(14), 8690–8702. Available at: [Link]

-

ResearchGate. (2018). Catalytic activation of hydrazine hydrate by gold nanoparticles: Chemoselective reduction of nitro compounds into amines. Available at: [Link]

-

MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]

-

ResearchGate. (2025). Reaction of spiro[1,3-benzodioxole-benzothiazines] with hydroxylamine and active methylene compounds. Available at: [Link]

-

Zhang, C., et al. (2021). An Insensitive RDX Alternative: N,N′-bis((1H-tetrazol-5-yl)methyl)nitramide (BTMNA). Chemical Engineering Journal, 412, 128697. Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins [organic-chemistry.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. escholarship.org [escholarship.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Minsky DTIC [dtic.minsky.ai]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

storage conditions to maintain (6-Nitro-1,3-benzodioxol-5-yl)hydrazine purity

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Storage & Handling of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine

Introduction

You have requested a technical guide for maintaining the purity of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine . This compound is a sensitive aryl hydrazine intermediate. Its stability is compromised by three primary vectors: oxidative degradation (typical of hydrazines), photolytic instability (due to the nitro-aryl chromophore), and thermal decomposition .

This guide synthesizes field-proven protocols for hydrazine handling with specific considerations for the nitro-benzodioxole scaffold.

Part 1: Critical Storage Parameters (The "Why" and "How")

The following parameters are non-negotiable for maintaining >98% purity over extended periods.

Q: What are the optimal storage conditions?

A:

| Parameter | Requirement | Scientific Rationale |

|---|---|---|

| Temperature | -20°C (± 5°C) | Aryl hydrazines undergo slow thermal disproportionation. The nitro group adds potential energetic instability; cold storage mitigates kinetic decomposition rates [1]. |

| Atmosphere | Inert (Argon/Nitrogen) | Hydrazines are potent reducing agents. Exposure to atmospheric oxygen rapidly converts them to diazenes (colored impurities) and eventually azo-dimers or phenols [2]. |

| Container | Amber Glass / Foil | The nitro-benzodioxole moiety is photo-active. UV/Visible light can trigger radical formation and ring-opening or nitro-reduction pathways. |

| Desiccation | Required | Moisture can catalyze hydrolysis or proton transfer, accelerating oxidation. Store over desiccant or in a sealed bag. |

Q: Can I store this compound in solution?

A: No. Storage in solution (DMSO, Methanol, DMF) drastically accelerates degradation.

-

Mechanism: Dissolved oxygen diffuses freely in solvents, and protic solvents can facilitate proton-transfer steps required for oxidation.

-

Protocol: If you must keep a stock solution, store it at -80°C under Argon for no more than 24-48 hours .

Q: Is this compound shock-sensitive?

A: Treat with Caution. While specific impact sensitivity data for this exact CAS may be sparse, the combination of a nitro group (oxidizer) and a hydrazine (fuel) on the same molecule fits the profile of a potential energetic material.

-

Action: Do not scrape the material vigorously with metal spatulas. Use Teflon-coated tools. Avoid storing large quantities (>5g) in a single vessel without stabilizing agents (like solvent wetness, though this contradicts purity storage—so dry storage requires small aliquots).

Part 2: Troubleshooting Degradation

Use this decision tree to evaluate sample integrity before running critical experiments.

Visual Workflow: Purity Assessment & Recovery

Figure 1: Decision matrix for evaluating (6-Nitro-1,3-benzodioxol-5-yl)hydrazine integrity prior to use.

Q: My sample turned dark brown. Can I save it?

A: Likely No . Darkening indicates the formation of azo-compounds or extensive oxidation products.

-

Why? Aryl hydrazines oxidize to aryl diazenes (

), which are unstable and decompose to aryl radicals or dimerize. These byproducts are often deeply colored and difficult to remove without significant loss of yield. -

Rescue Attempt: If the sample is valuable, try a rapid filtration through a short plug of silica gel using CH2Cl2/MeOH (under Nitrogen), but expect low recovery.

Q: The melting point is 5°C lower than reported. Is it pure?

A: No. Melting point depression is a sensitive indicator of hydrazine impurity (often hydrazone formation with atmospheric aldehydes or simple oxidation).

-

Standard: A pure sample should melt sharply (range < 2°C).

-

Action: Recrystallization is required.

Part 3: Handling & Re-purification Protocols

Protocol: Safe Weighing & Transfer

Objective: Minimize oxygen and moisture exposure during handling.

-

Equilibration : Allow the sealed vial to warm to room temperature before opening .

-

Reason: Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing immediate hydrolysis/oxidation.

-

-

Inert Blanket : Ideally, weigh inside a glovebox. If unavailable, use an inverted funnel flowing gentle Argon over the balance pan.

-

Tools : Use anti-static, non-metallic spatulas (e.g., polypropylene) to avoid friction sparks.

Protocol: Emergency Recrystallization

Use this if the compound shows minor yellowing but is still >90% pure.

-

Solvent : Degassed Ethanol (EtOH).

-

Dissolution : Dissolve the crude solid in minimal boiling EtOH under Nitrogen.

-

Filtration : If insoluble dark particles remain, hot-filter rapidly through a syringe filter.

-

Crystallization : Allow to cool slowly to RT, then to -20°C.

-

Collection : Filter under inert gas (Schlenk frit) if possible. Wash with cold, degassed hexanes.

-

Drying : Vacuum dry in the dark at RT (do not heat).

References

-

Safety and Handling of Hydrazine Derivatives . DTIC Technical Report. Hydrazines are thermodynamically unstable and sensitive to catalytic decomposition by metals and oxidizers. 1[2][3][4]

-

Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes . Organic Process Research & Development. Discusses the flammability and decomposition hazards of hydrazine species, emphasizing inert atmospheres. 5[2][4]

-

Synthesis of Aryl Hydrazines via Copper-Catalyzed Cross-Coupling . ResearchGate. Describes the instability of aryl hydrazines in air and the necessity of protecting groups or immediate use to prevent oxidation. 6

-

Material Safety Data Sheet - Hydrazine Derivatives . Fisher Scientific. General storage class and hazard identification for nitro-benzodioxole derivatives. 7[2][3][4][8][9][10]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Enantioselective synthesis of α-aryl α-hydrazino phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

1H NMR spectrum interpretation of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine

Executive Summary

Context: (6-Nitro-1,3-benzodioxol-5-yl)hydrazine is a critical intermediate in the synthesis of fused heterocyclic systems, particularly quinoxalines and indazoles used in kinase inhibitor development. Its purity is paramount because hydrazine impurities can lead to genotoxic byproducts in downstream steps.

The Challenge: Distinguishing the target hydrazine from its halide precursor (5-chloro-6-nitro-1,3-benzodioxole) or its oxidative degradation products (azo dimers) requires precise interpretation of the proton NMR spectrum. Standard LC-MS often fails to differentiate between regioisomers or subtle oxidation states where mass differences are negligible or ionization is poor.

Guide Scope: This guide provides a definitive 1H NMR assignment for (6-Nitro-1,3-benzodioxol-5-yl)hydrazine in DMSO-d6, compares it quantitatively against its synthetic precursor, and outlines a self-validating protocol for confirming the hydrazine moiety.

Structural Analysis & Assignments

The Molecule

The structure consists of a 1,3-benzodioxole core substituted at positions 5 and 6 (para relationship) with a hydrazine group (electron donor) and a nitro group (electron acceptor). This "push-pull" electronic system creates a distinct NMR signature.

1H NMR Data Table (400 MHz, DMSO-d6)

Note: Chemical shifts (

| Position | Multiplicity | Integral | Assignment Logic | |

| -NH- | 8.50 - 9.20 | Broad Singlet | 1H | Hydrazine (Internal): Deshielded due to H-bonding (likely intramolecular with -NO2). Disappears with D2O. |

| Ar-H (4) | 7.55 - 7.65 | Singlet | 1H | Aromatic (Ortho to NO2): Strongly deshielded by the adjacent nitro group. |

| Ar-H (7) | 6.60 - 6.80 | Singlet | 1H | Aromatic (Ortho to NHNH2): Shielded by the electron-donating hydrazine group. |

| -O-CH2-O- | 6.10 - 6.20 | Singlet | 2H | Methylenedioxy: Characteristic sharp singlet for the benzodioxole ring. |

| -NH2 | 4.20 - 4.60 | Broad Singlet | 2H | Hydrazine (Terminal): Exchangeable protons. Broadening varies with concentration and water content. |

Spectral Commentary

-

The "Push-Pull" Aromatic Split: Unlike the precursor, where aromatic protons appear relatively close together (>7.0 ppm), the hydrazine product shows a distinct separation (~0.9 ppm difference) between the proton ortho to the nitro group (deshielded) and the proton ortho to the hydrazine (shielded).

-

Hydrazine Lability: The internal -NH- proton often exhibits a downfield shift (>8.5 ppm) due to a weak intramolecular hydrogen bond with the nitro oxygen, stabilizing the conformation.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its most common contaminant (Starting Material) and an alternative analysis method (LC-MS).

A. Reaction Monitoring: Product vs. Precursor

Scenario: Monitoring the SNAr displacement of chlorine by hydrazine.

| Feature | Precursor (5-Chloro-6-nitro-1,3-benzodioxole) | Product ((6-Nitro-1,3-benzodioxol-5-yl)hydrazine) | Diagnostic Value |

| Ar-H (Ortho to substituent) | High: The upfield shift of ~0.6 ppm confirms the installation of the electron-donating hydrazine. | ||

| Exchangeable Protons | None | Two signals ( | Critical: Presence of broad peaks confirms -NHNH2. |

| Methylenedioxy | Low: Minimal change; not diagnostic. |

B. Method Comparison: NMR vs. LC-MS

Scenario: Confirming identity in a QC environment.

| Metric | 1H NMR (DMSO-d6) | LC-MS (ESI+) | Verdict |

| Regioisomer ID | Superior. Coupling patterns and NOE can distinguish 5,6-substitution from 4,5-substitution. | Poor. Isomers have identical m/z. Fragmentation patterns are often indistinguishable. | NMR is required for structural certainty. |

| Purity (Inorganic) | Poor. Cannot see salts (NaCl/Hydrazine HCl) unless quantitative NMR with standard is used. | Poor. Salts elute in void volume or suppress ionization. | Use Elemental Analysis or Ion Chromatography for salt content. |

| Hydrazine Quantification | Excellent. Integration of -NH2 vs Ar-H gives molar ratio. | Variable. Hydrazines ionize well but response factors vary wildly. | NMR is the gold standard for quantifying hydrazine load. |

Experimental Protocol (Self-Validating)

To ensure the spectrum is authoritative, follow this "D2O Shake" protocol. This validates that the peaks assigned to hydrazine are indeed exchangeable protons and not impurities.

Step-by-Step Methodology

-

Sample Preparation (Dry Run):

-

Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 .

-

Note: Do not use CDCl3. Hydrazine derivatives are often insoluble in chloroform, and the exchangeable protons will broaden into the baseline or merge with other peaks.

-

-

Acquisition 1 (Standard):

-

Run a standard proton scan (16 scans, d1=2 sec).

-

Checkpoint: Verify the presence of the broad singlet at ~4.4 ppm (-NH2) and ~8.8 ppm (-NH-).

-

-

Validation (The D2O Shake):

-

Add 1-2 drops of D2O directly to the NMR tube.

-

Shake vigorously and let stand for 2 minutes.

-

Acquisition 2: Run the proton scan again.

-

-

Interpretation:

-

The signals at ~4.4 ppm and ~8.8 ppm must disappear or significantly diminish.

-

The HDO peak (water) at ~3.3-4.0 ppm will grow significantly.

-

The aromatic signals (singlets) and the methylenedioxy peak must remain unchanged in integration relative to each other.

-

Decision Logic & Workflow

The following diagram illustrates the decision-making process for a chemist synthesizing this molecule, ensuring no false positives.

Caption: Logical workflow for validating (6-Nitro-1,3-benzodioxol-5-yl)hydrazine synthesis via NMR.

References

-

Barbuceanu, S.-F., et al. (2013).[1] Synthesis, Characterization and Antimicrobial Activity of Some Hydroxypyrazolines. Revista de Chimie, 64(4), 355-360.[1] (Provides comparative chemical shifts for aryl hydrazine -NH2 and -NH- protons in DMSO-d6).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for substituent effects on benzene rings and hydrazine shifts).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Standard for solvent residual referencing).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of its fragmentation patterns with a structurally similar analogue, 6-Nitropiperonal. The insights herein are grounded in established principles of mass spectrometry and supported by experimental data from comparable molecules.

Introduction

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine is a substituted aromatic hydrazine, a class of compounds with significant applications in chemical synthesis and pharmaceutical development. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its accurate identification and structural elucidation in complex matrices. Electron Ionization (EI) mass spectrometry, a robust and widely utilized technique, provides reproducible fragmentation patterns that serve as a molecular fingerprint. This guide will explore the predicted fragmentation pathways of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine, drawing comparisons with the known fragmentation of 6-Nitropiperonal to highlight the influence of the hydrazine moiety versus a carboxaldehyde group on the fragmentation process.

Predicted Mass Spectrometry Fragmentation of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine

The fragmentation of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine under electron ionization is anticipated to be driven by the presence of three key functional groups on the aromatic ring: the nitro group, the benzodioxole ring, and the hydrazine group. The initial step is the formation of the molecular ion, [M]•+. The stability of the subsequent fragment ions will dictate the major fragmentation pathways.

Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 u) and NO₂ (46 u).[1][2][3] Additionally, the position of the nitro group relative to other substituents can lead to "ortho effects," influencing the fragmentation cascade.[1] Hydrazine derivatives also display characteristic fragmentation patterns, often involving cleavage of the N-N bond.[4][5]

The proposed fragmentation pathways for (6-Nitro-1,3-benzodioxol-5-yl)hydrazine are visualized in the following diagram:

Caption: Predicted EI fragmentation pathways of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine.

Comparative Analysis: (6-Nitro-1,3-benzodioxol-5-yl)hydrazine vs. 6-Nitropiperonal

To contextualize the fragmentation of our target molecule, we will compare it with the experimentally determined mass spectrum of 6-Nitropiperonal ((6-Nitro-1,3-benzodioxol-5-yl)carbaldehyde), a structurally related compound where the hydrazine group is replaced by a formyl group.[6][7][8] The molecular weight of 6-Nitropiperonal is 195.13 g/mol .[6][8][9]

| Feature | (6-Nitro-1,3-benzodioxol-5-yl)hydrazine (Predicted) | 6-Nitropiperonal (Experimental Data) | Rationale for Differences |

| Molecular Ion (M•+) | m/z 211 | m/z 195[6] | Difference in molecular weight due to hydrazine (-NHNH₂) vs. aldehyde (-CHO) group. |

| Loss of Nitro Group | Loss of NO (m/z 181), Loss of NO₂ (m/z 165) | Loss of NO (m/z 165), Loss of NO₂ (m/z 149) | Both compounds are expected to exhibit characteristic losses of the nitro group.[1][3] |

| Loss from Substituted Group | Loss of •NHNH₂ (m/z 180) | Loss of H• (m/z 194), Loss of •CHO (m/z 166) | The fragmentation is directly influenced by the nature of the substituent. Aldehydes commonly lose a hydrogen radical or the entire formyl radical.[10][11] Hydrazines can undergo cleavage of the N-N or C-N bond. |

| "Ortho Effect" | Potential loss of H₂O (m/z 193) due to interaction between the nitro and hydrazine groups.[4] | Not prominently observed. | The proximity of the nitro and formyl groups in 6-nitropiperonal does not facilitate a similar water loss. The "ortho effect" is highly dependent on the interacting functional groups.[1] |

| Further Fragmentation | Subsequent loss of CO from fragments after nitro group loss. | Subsequent loss of CO from fragments. | The benzodioxole ring can undergo decarbonylation after initial fragmentation. |

Experimental Protocols

1. Sample Preparation:

-

Dissolve 1 mg of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.

-

If necessary, derivatization can be performed to improve volatility and thermal stability, although direct analysis should be attempted first.

2. GC-MS Parameters:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine is predicted to be a complex interplay of fragmentations driven by the nitro, hydrazine, and benzodioxole functionalities. Key predicted fragmentation pathways include the loss of NO, NO₂, and the hydrazine moiety, as well as potential rearrangements due to the "ortho effect."

By comparing these predicted pathways with the known fragmentation of 6-Nitropiperonal, we can appreciate the significant influence of the substituent at the 5-position of the benzodioxole ring. The replacement of a formyl group with a hydrazine group introduces new fragmentation channels, primarily related to the cleavage of the N-N and C-N bonds of the hydrazine moiety. This comparative approach not only aids in the structural elucidation of (6-Nitro-1,3-benzodioxol-5-yl)hydrazine but also provides a framework for understanding the fragmentation of other substituted nitroaromatic hydrazines. The provided experimental protocol offers a starting point for researchers to obtain empirical data and further validate these predictions.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

6-Nitropiperonal. NIST WebBook. [Link]

-

The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]

-

The mass spectrum and fragmentation pattern of hydrazone 1. ResearchGate. [Link]

-

6-Nitropiperonal. NIST WebBook. [Link]

-

6-Nitro-1,3-benzodioxole-5-carboxaldehyde. PubChem. [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [Link]

-

Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]

Sources